molecular formula C16H23N B15247948 3A,5-dimethyl-2-phenyloctahydro-1H-indole CAS No. 805953-20-2

3A,5-dimethyl-2-phenyloctahydro-1H-indole

Cat. No.: B15247948
CAS No.: 805953-20-2
M. Wt: 229.36 g/mol
InChI Key: CZXHUVDKTNTDOL-UHFFFAOYSA-N
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Description

3A,5-Dimethyl-2-phenyloctahydro-1H-indole is a bicyclic heterocyclic compound featuring an indole core fused with a cyclohexane ring system. The structure includes a phenyl group at position 2, methyl substituents at positions 3A and 5, and a fully saturated octahydroindole backbone. Its stereochemical complexity and substituent arrangement influence its physicochemical properties, such as solubility, stability, and binding affinity .

Properties

CAS No.

805953-20-2

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

3a,5-dimethyl-2-phenyl-1,2,3,4,5,6,7,7a-octahydroindole

InChI

InChI=1S/C16H23N/c1-12-8-9-15-16(2,10-12)11-14(17-15)13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3

InChI Key

CZXHUVDKTNTDOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)(CC(N2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,5-dimethyl-2-phenyloctahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time-effective .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3A,5-dimethyl-2-phenyloctahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3A,5-dimethyl-2-phenyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 3A,5-dimethyl-2-phenyloctahydro-1H-indole with structurally related indole derivatives, focusing on substituents, synthesis routes, and key properties:

Compound Name Substituents Synthesis Method Key Properties/Applications Reference
This compound 2-Ph, 3A-Me, 5-Me, saturated backbone Not explicitly detailed in evidence Hypothesized CNS activity, stereospecific N/A
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b) 5-F, 3-triazole-ethyl, 3-methoxyphenyl Cu-catalyzed azide-alkyne cycloaddition Antioxidant, ischemia treatment candidate
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e) 5-F, 3-triazole-ethyl, 4-fluorophenyl Similar to 5b with fluorophenyl substituent Enhanced lipophilicity, metabolic stability
5-Methoxy-3-(2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethyl)-1H-indole (3a) 5-OMe, trifluoroethyl-indole Iodine-catalyzed electrophilic substitution High yield (98%) under optimized conditions

Key Differences

Substituent Effects: The phenyl group at position 2 in the target compound may enhance π-π stacking interactions compared to fluorine or methoxy substituents in analogues (e.g., 5b, 5e), which prioritize electronic effects and metabolic stability .

Iodine-catalyzed reactions (e.g., for 3a) achieve near-quantitative yields (98%) under optimized conditions, suggesting superior efficiency compared to hypothetical routes for the target compound .

The trifluoroethyl group in 3a introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .

Physicochemical Data

Property This compound 5b (triazole-methoxyphenyl) 5e (triazole-fluorophenyl)
Molecular Weight (g/mol) ~273.4 (estimated) 381.4 369.4
LogP (Predicted) ~3.5 (high lipophilicity) 2.8 3.1
Stereocenters 2 (3A, 5) 0 0

Research Findings and Limitations

  • Synthesis Gaps: No direct evidence describes the synthesis of this compound. Its preparation may require adaptations of methods used for saturated indoles, such as hydrogenation of aromatic precursors or stereoselective alkylation .
  • Biological Data : Unlike fluorinated triazole-indoles (5b, 5e), the target compound lacks empirical data on receptor binding or therapeutic efficacy, necessitating further study .

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